1-Bromo-2-methylpropan-2-ol

Description

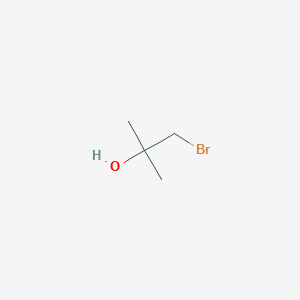

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(2,6)3-5/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOTXOMQYNJWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022980 | |

| Record name | 1-Bromo-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38254-49-8 | |

| Record name | 1-Bromo-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-2-METHYL-2-PROPANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-ol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 1-Bromo-2-methylpropan-2-ol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound, also known as bromo-tert-butyl alcohol, is a versatile bifunctional organic compound. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Bromo-tert-butyl alcohol, 1-Bromo-2-methyl-2-propanol | |

| CAS Number | 38254-49-8 | |

| Molecular Formula | C₄H₉BrO | |

| Molecular Weight | 153.02 g/mol | |

| Appearance | Colorless liquid | [1] |

| Melting Point | Data not available | |

| Boiling Point | 49.5 °C at 16 Torr | |

| Density | 1.437 g/cm³ at 25 °C | |

| Solubility | Soluble in water, miscible with some organic solvents. | |

| pKa | 13.95 ± 0.29 (Predicted) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum of the isomeric 1-bromo-2-methylpropane (B43306) shows three distinct signals corresponding to the different proton environments. The integration ratio is typically 6:1:2.[2] For this compound, one would expect signals for the two methyl groups, the methylene (B1212753) group adjacent to the bromine, and the hydroxyl proton. |

| ¹³C NMR | The carbon-13 NMR spectrum of the isomeric 1-bromo-2-methylpropane displays three signals, indicating three different carbon environments.[3] For this compound, one would expect signals for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, and the methylene carbon attached to the bromine. |

| FT-IR | The infrared spectrum of the related 1-bromo-2-methylpropane shows characteristic C-H stretching vibrations around 2845-2975 cm⁻¹ and a C-Br stretching vibration in the fingerprint region.[4] For this compound, a broad O-H stretching band would also be expected in the region of 3200-3600 cm⁻¹. |

| Mass Spectrometry | The mass spectrum of the isomeric 1-bromo-2-methylpropane exhibits a characteristic isotopic pattern for bromine-containing fragments (M+ and M+2 peaks). The fragmentation pattern is dominated by the loss of the bromine atom and subsequent fragmentation of the alkyl chain.[5] For this compound, fragmentation would likely involve the loss of a bromine radical, a water molecule, or methyl groups. |

Synthesis and Purification

The primary synthetic route to this compound involves the halohydrin formation from an alkene.

Synthesis from 2-Methyl-1-propene

A common and effective method for the synthesis of this compound is the reaction of 2-methyl-1-propene with a source of electrophilic bromine in the presence of water. N-bromosuccinimide (NBS) in an aqueous solvent system like dimethyl sulfoxide (B87167) (DMSO) is a preferred reagent for this transformation as it provides a controlled release of bromine, minimizing side reactions.[6]

Experimental Protocol: Synthesis of this compound from 2-Methyl-1-propene

Materials:

-

2-Methyl-1-propene

-

N-bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-bromosuccinimide (1.1 equivalents) in a mixture of DMSO and water (e.g., 1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble 2-methyl-1-propene (1.0 equivalent) through the cooled solution with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by vacuum distillation.

References

- 1. aurumpharmatech.com [aurumpharmatech.com]

- 2. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-ol (CAS: 38254-49-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methylpropan-2-ol is a bromohydrin, a class of compounds containing both a bromine atom and a hydroxyl group on adjacent carbon atoms. Its structure suggests potential as a versatile intermediate in organic synthesis, given the reactivity of the carbon-bromine bond and the presence of a tertiary alcohol. This guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, spectroscopic characterization, and a prospective look into its potential biological activities, designed to inform and assist researchers in its application.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 38254-49-8 | |

| Molecular Formula | C₄H₉BrO | |

| Molecular Weight | 153.02 g/mol | |

| Appearance | Colorless liquid (predicted) | |

| Melting Point | 96-99 °C | |

| Boiling Point | 49.5 °C at 16 Torr | |

| Density | 1.437 g/cm³ at 25 °C | |

| IUPAC Name | This compound | |

| InChI Key | OBOTXOMQYNJWJJ-UHFFFAOYSA-N | |

| SMILES | CC(C)(CBr)O |

Synthesis and Reactivity

Synthetic Protocols

A plausible and efficient method for the synthesis of this compound is the halohydrin formation from 2-methylpropene. The following is a detailed experimental protocol based on established chemical principles.

Experimental Protocol: Synthesis from 2-Methylpropene

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is charged with 100 mL of a 1:1 mixture of acetone (B3395972) and water.

-

Reagent Addition: The flask is cooled to 0-5 °C in an ice bath. 2-Methylpropene (isobutylene) gas is bubbled through the solution for 30 minutes. Subsequently, N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise over 1 hour, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (3:1) solvent system. The reaction is typically complete within 2-3 hours.

-

Work-up: Upon completion, the reaction mixture is poured into 200 mL of water and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate (B1220275) solution (50 mL) to remove any unreacted bromine, followed by brine (50 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield this compound as a colorless liquid.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the C-Br bond. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. However, the tertiary nature of the adjacent carbon atom introduces steric hindrance, which may influence the reaction mechanism, favoring SN1-type reactions over SN2. The hydroxyl group can also participate in reactions, such as esterification or etherification, under appropriate conditions.

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely available. The following sections provide predicted spectroscopic data based on its structure and comparison with its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard, in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Data is collected over a spectral width of 0-12 ppm with 16 scans.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument at a frequency of 100 MHz, with proton decoupling. Data is collected over a spectral width of 0-220 ppm with 1024 scans.

Predicted NMR Data

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | Singlet | 2H | -CH₂Br | |

| ~2.50 | Singlet | 1H | -OH | |

| ~1.30 | Singlet | 6H | -C(CH₃)₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~72 | -C (CH₃)₂OH | |

| ~45 | -C H₂Br | |

| ~28 | -C(C H₃)₂ |

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates is recorded and subtracted from the sample spectrum.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch |

| 2970-2850 | Strong | C-H stretch (sp³) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

| ~650 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column.

-

Ionization: Electron ionization (EI) at 70 eV is used.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is analyzed by a quadrupole mass analyzer.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 152/154 | [C₄H₉BrO]⁺ | Molecular ion peak (M/M+2), low intensity |

| 137/139 | [C₄H₈Br]⁺ | Loss of -OH |

| 93/95 | [CH₂Br]⁺ | Alpha-cleavage |

| 59 | [C₃H₇O]⁺ | Loss of -CH₂Br |

| 43 | [C₃H₇]⁺ | Base peak, isopropyl cation |

Potential Biological Activity and Signaling Pathways

While there is no direct experimental evidence for the biological activity of this compound, its structure as a small, halogenated organic molecule suggests potential interactions with biological systems. Small molecules can act as inhibitors or modulators of various enzymes and signaling pathways.

Hypothetical Target: Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Small-molecule inhibitors of protein kinases have emerged as a significant class of therapeutic agents. Given its simple structure, this compound could potentially act as a fragment or lead compound for the development of kinase inhibitors. It might bind to the ATP-binding pocket or an allosteric site of a kinase, thereby modulating its activity.

Postulated Signaling Pathway: A Generic Kinase Cascade

A common signaling motif in cells is the kinase cascade, where a series of kinases phosphorylate and activate one another, leading to a cellular response. A hypothetical interaction of this compound with such a pathway is depicted below. In this model, the compound acts as an inhibitor of a downstream kinase (Kinase C), preventing the phosphorylation of its target protein and thereby blocking the cellular response.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area.

-

Conclusion

This compound is a halogenated tertiary alcohol with potential applications in organic synthesis. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. The exploration of its biological activity, particularly as a potential modulator of enzymatic pathways, presents an interesting avenue for future research. It is imperative that any experimental work with this compound is conducted with strict adherence to safety protocols.

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-methylpropan-2-ol from Isobutylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-methylpropan-2-ol from isobutylene (B52900) oxide (also known as 2,2-dimethyloxirane). The ring-opening of unsymmetrical epoxides is a foundational reaction in organic synthesis, but it presents significant challenges in controlling regioselectivity. This document details the mechanistic dichotomy of acid-catalyzed versus nucleophilic pathways, provides a detailed experimental protocol designed to favor the desired regioisomer, presents key data in structured tables, and includes visualizations to clarify reaction pathways and workflows.

Mechanistic Insights: The Challenge of Regioselectivity

The synthesis of this compound involves the nucleophilic ring-opening of isobutylene oxide by a bromide ion. Due to the unsymmetrical nature of the epoxide (a primary and a tertiary carbon), two different regioisomers can be formed. The desired product results from the bromide ion attacking the less sterically hindered primary carbon. The reaction conditions are paramount in dictating the outcome.

Nucleophilic (Sₙ2) Pathway for Desired Product

Under neutral or basic conditions, the reaction proceeds via a classic Sₙ2 mechanism.[1][2][3] A strong nucleophile, such as a bromide ion from a salt like lithium bromide (LiBr), will preferentially attack the less sterically hindered carbon atom (the primary carbon).[1][2] This backside attack leads to the formation of an intermediate alkoxide, which is then protonated during workup to yield the target molecule, this compound. This pathway is favored because it minimizes steric hindrance in the transition state.

Acid-Catalyzed (Sₙ1-like) Pathway and the Undesired Isomer

In contrast, under strongly acidic conditions (e.g., using aqueous HBr), the epoxide oxygen is first protonated. This makes the epoxide a better electrophile and weakens the C-O bonds. The transition state develops significant positive charge (carbocation-like character) on the carbon atom that can best stabilize it—the tertiary carbon. Consequently, the bromide nucleophile will preferentially attack the more substituted tertiary carbon. This Sₙ1-like mechanism results in the formation of the undesired regioisomer, 2-bromo-2-methyl-1-propanol.

Therefore, to synthesize this compound selectively, it is crucial to employ conditions that favor the Sₙ2 pathway.

Proposed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound from isobutylene oxide. This procedure is designed to promote the Sₙ2 pathway by using a bromide salt in a weakly acidic medium, thereby avoiding the formation of the undesired regioisomer.

Reaction Scheme:

Materials and Reagents:

-

Isobutylene oxide (2,2-dimethyloxirane)

-

Lithium bromide (LiBr), anhydrous

-

Glacial acetic acid (CH₃COOH)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous lithium bromide (1.2 equivalents). Add anhydrous tetrahydrofuran (THF) to the flask to create a solution or a fine suspension.

-

Addition of Reactants: Begin stirring the LiBr/THF mixture. Add glacial acetic acid (1.1 equivalents) to the flask. This serves as a weak proton source to activate the epoxide without being acidic enough to promote the Sₙ1 pathway.

-

Epoxide Addition: Add isobutylene oxide (1.0 equivalent) dropwise to the stirring mixture at room temperature. An ice bath can be used to control any initial exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water. Separate the layers.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acetic acid) and then with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to obtain the pure this compound.

Data Presentation

The following tables summarize the physical properties of the key compounds and the expected parameters for the synthesis.

Table 1: Physical and Chemical Properties of Reactant and Product

| Property | Isobutylene Oxide (Reactant) | This compound (Product) |

| IUPAC Name | 2,2-Dimethyloxirane | This compound |

| CAS Number | 558-30-5 | 38254-49-8 |

| Molecular Formula | C₄H₈O | C₄H₉BrO |

| Molecular Weight | 72.11 g/mol | 153.02 g/mol |

| Appearance | Colorless liquid | Liquid |

| Boiling Point | ~50 °C | Not available (likely requires vacuum) |

| Density | ~0.80 g/mL | Not available |

Table 2: Hypothetical Reaction Parameters and Expected Outcome

| Parameter | Value / Description |

| Scale | Millimole to mole scale |

| Temperature | Room Temperature (0-25 °C) |

| Reaction Time | 2 - 24 hours (requires monitoring) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Bromide Source | Lithium Bromide (LiBr) |

| Catalyst | Acetic Acid (weak acid activator) |

| Hypothetical Yield | 60-80% (based on analogous Sₙ2 epoxide openings) |

| Purity (Post-Purification) | >95% |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from setup to the final purified product.

References

An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-ol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural formula, isomers, physicochemical properties, and synthesis of 1-Bromo-2-methylpropan-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Structural Formula of this compound

This compound, also known as Bromo-tert-butyl Alcohol, is a tertiary alcohol.[1] Its chemical formula is C4H9BrO. The structure consists of a propane (B168953) chain with a bromine atom attached to the first carbon and both a methyl group and a hydroxyl group attached to the second carbon.

Molecular Structure of this compound

Caption: Structural formula of this compound.

Isomers of this compound

The molecular formula C4H9BrO can represent several constitutional isomers, which have the same molecular formula but different connectivity of atoms. This compound does not have any chiral centers, and therefore, no stereoisomers (enantiomers or diastereomers).

The constitutional isomers of C4H9BrO can be categorized based on the carbon skeleton (butane or isobutane) and the relative positions of the bromine and hydroxyl groups.

Constitutional Isomers

The primary constitutional isomers of C4H9BrO are presented below.

Constitutional Isomers of C4H9BrO

Caption: Structures of the constitutional isomers of C4H9BrO.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C4H9BrO | 153.02 | 145-147 | 1.393[1] |

| 2-Bromo-2-methylpropan-1-ol | C4H9BrO | 153.02 | N/A | N/A |

| 4-Bromobutan-1-ol | C4H9BrO | 153.02 | N/A | N/A |

| (2R)-2-bromobutan-1-ol | C4H9BrO | 153.02 | N/A | N/A |

| 3-Bromobutan-1-ol | C4H9BrO | 153.02 | N/A | N/A |

N/A: Data not available from the searched sources.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its isomers are not extensively reported in readily available literature. However, general synthetic routes can be proposed based on established organic chemistry principles.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of 2-methylpropene with bromine in the presence of water.[2]

Reaction Workflow:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Reactant Preparation: 2-Methylpropene is dissolved in a suitable solvent that is miscible with water, such as tetrahydrofuran (B95107) (THF).

-

Reagent Addition: An aqueous solution of bromine (bromine water) is added dropwise to the solution of 2-methylpropene at a controlled temperature, typically 0-5 °C, with constant stirring.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, the mixture is quenched with a reducing agent like sodium thiosulfate (B1220275) to remove any excess bromine. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure this compound.

Synthesis of Other Isomers

The synthesis of other isomers would involve different starting materials and reaction conditions. For instance, the synthesis of bromobutanol isomers could start from the corresponding butanediols or unsaturated alcohols, followed by a bromination reaction. The specific regioselectivity and stereoselectivity of the reaction would depend on the chosen reagents and reaction conditions.

Signaling Pathways and Logical Relationships

Due to the nature of this compound as a simple organic molecule, it is not directly involved in biological signaling pathways in the same manner as complex biomolecules. Its relevance in a biological context would primarily be as a potential building block in the synthesis of more complex, biologically active molecules.

The logical relationship between the isomers is that of constitutional isomerism, where the atoms are connected in a different order. This difference in connectivity leads to the distinct physical and chemical properties observed among the isomers.

Relationship between Isomers

Caption: Hierarchy of isomeric relationships for C4H9BrO.

References

Spectroscopic Analysis of 1-Bromo-2-methylpropan-2-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2-methylpropan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in clearly structured tables, accompanied by detailed experimental protocols and a workflow visualization to facilitate a deeper understanding of the structural elucidation process for this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 | Singlet (s) | 2H | -CH₂Br |

| ~ 2.5 | Singlet (s) | 1H | -OH |

| ~ 1.4 | Singlet (s) | 6H | 2 x -CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 70 | Quaternary Carbon (-C(CH₃)₂) |

| ~ 45 | Methylene Carbon (-CH₂Br) |

| ~ 25 | Methyl Carbons (2 x -CH₃) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2970 - 2850 | Medium to Strong | C-H stretch (alkane) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1380 - 1365 | Medium | C-H bend (gem-dimethyl) |

| 1260 - 1000 | Strong | C-O stretch (tertiary alcohol) |

| 650 - 550 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Predicted Fragmentation |

| 152/154 | [M]+• (Molecular ion peak with Br isotopes) |

| 137/139 | [M - CH₃]+ |

| 93/95 | [M - C(CH₃)₂OH]+ or [CH₂Br]+ |

| 73 | [C(CH₃)₂OH]+ |

| 59 | [C₃H₇O]+ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The spectral width should typically be set from 0 to 10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

The spectral width should typically be set from 0 to 220 ppm. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample holder.

-

Place the prepared salt plates into the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

-

MS Analysis:

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques described.

Caption: Workflow for Structural Elucidation.

Solubility of 1-Bromo-2-methylpropan-2-ol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-bromo-2-methylpropan-2-ol in common organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on predicted solubility based on the compound's structural characteristics and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided to empower researchers in generating specific data for their applications. This guide is intended to be a foundational resource for scientists and professionals working with this compound in synthesis, formulation, and other research and development activities.

Introduction to this compound

This compound is a halogenated tertiary alcohol. Its molecular structure, featuring a polar hydroxyl group and a bromine atom, alongside a branched, nonpolar hydrocarbon backbone, suggests a versatile solubility profile. The hydroxyl group allows for hydrogen bonding, indicating potential solubility in protic and polar aprotic solvents. The bromine atom contributes to the molecule's overall polarity. Concurrently, the tert-butyl group provides lipophilic character, suggesting solubility in nonpolar organic solvents. Understanding the interplay of these structural features is key to predicting its behavior in various solvent systems.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol (B129727) | Polar Protic | Highly Soluble / Miscible | Capable of hydrogen bonding with the hydroxyl group. |

| Ethanol (B145695) | Polar Protic | Highly Soluble / Miscible | Similar to methanol, strong hydrogen bonding interactions. |

| Isopropanol | Polar Protic | Soluble | Good solubility due to hydrogen bonding, though the larger alkyl group may slightly reduce miscibility compared to methanol and ethanol. |

| Acetone | Polar Aprotic | Highly Soluble / Miscible | Strong dipole-dipole interactions with the polar groups of the solute. |

| Ethyl Acetate | Polar Aprotic | Soluble | Good solubility due to dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | Soluble | Capable of dissolving both polar and nonpolar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good solvent for a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Soluble | Strong dipole moment facilitates dissolution of polar solutes. |

| Toluene | Nonpolar | Moderately Soluble | The nonpolar backbone of the solute will interact favorably with the nonpolar solvent. |

| Hexane | Nonpolar | Sparingly Soluble | The polarity of the hydroxyl and bromo groups will limit solubility in highly nonpolar solvents. |

| Diethyl Ether | Weakly Polar | Soluble | Good general solvent for many organic compounds. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following isothermal shake-flask method is recommended. This method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Centrifuge (optional)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Record the mass of the transferred filtrate.

-

Dilute the filtrate to the mark with the same solvent and mix thoroughly. Further dilution may be necessary to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated GC or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculation of Solubility

The solubility can be calculated from the determined concentration and expressed in various units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = (Concentration from analysis [g/L]) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, its molecular structure suggests good solubility in a wide range of polar and moderately nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This technical guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in various scientific endeavors.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 1-Bromo-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling 1-Bromo-2-methylpropan-2-ol (CAS No: 38254-49-8). Designed for laboratory personnel and professionals in drug development, this document outlines critical safety data, detailed handling protocols, and emergency procedures to ensure a safe working environment.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 4 / Category 2 | H227: Combustible liquid[1] / H225: Highly flammable liquid and vapour |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |

Note on Flammability: There are conflicting classifications regarding the flammability of this compound. PubChem classifies it as a combustible liquid (Category 4)[1], while some suppliers classify it as a highly flammable liquid (Category 2). Therefore, it is crucial to adopt a conservative approach and handle the substance as highly flammable.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C4H9BrO |

| Molecular Weight | 153.02 g/mol [1] |

| Physical Form | Liquid |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal safety.

| Protection Type | Specific Equipment | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye irritation. |

| Skin Protection | - Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before each use.- A flame-retardant lab coat. | To prevent skin contact, which can cause irritation. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spills or if working outside of a fume hood. | To prevent respiratory tract irritation from vapor inhalation. |

Handling Procedures

-

Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.

-

Dispensing: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid generating mists or vapors. Use non-sparking tools and ground all equipment when transferring large volumes.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

Storage Procedures

-

Container: Keep the container tightly closed and properly labeled.

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials. Store in a freezer at temperatures below -20°C for long-term storage.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases[2].

Emergency Procedures

In the event of an emergency, a clear and practiced response is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam[2][3].

-

Unsuitable Extinguishing Media: Do not use a heavy water stream[3].

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back[2]. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide[2].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2].

Spill Clean-up Procedures

A systematic approach is necessary to safely manage a spill.

Risk Assessment Workflow

A proactive approach to safety involves a thorough risk assessment before any new experiment.

By understanding and implementing these safety precautions, researchers and scientists can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Bromo-2-methylpropan-2-ol

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of 1-Bromo-2-methylpropan-2-ol is limited. This guide is therefore based on established principles of organic chemistry and data from analogous compounds, such as other halohydrins and tertiary bromoalkanes. The presented data and decomposition pathways are predictive and should be confirmed by experimental analysis.

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of this compound. The content is tailored for researchers, scientists, and professionals in drug development who may handle this or structurally similar compounds.

Predicted Thermal Stability and Decomposition Data

Due to the absence of specific experimental data for this compound, the following table presents hypothetical yet chemically reasonable data based on the analysis of similar compounds. These values serve as an estimation and would require experimental verification.

| Parameter | Predicted Value/Information | Analytical Technique |

| Decomposition Onset Temperature | 120 - 150 °C | Thermogravimetric Analysis (TGA) |

| Major Decomposition Step | 150 - 200 °C | Thermogravimetric Analysis (TGA) |

| Enthalpy of Decomposition | -80 to -120 J/g (Exothermic) | Differential Scanning Calorimetry (DSC) |

| Primary Decomposition Products | Isobutylene (B52900) oxide, 2-Methyl-2-propen-1-ol, Hydrogen bromide, Water | Gas Chromatography-Mass Spectrometry (GC-MS) of volatiles |

| Secondary Decomposition Products | Isobutylene, Acetone, Methyl bromide | Gas Chromatography-Mass Spectrometry (GC-MS) of volatiles |

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through several key pathways, primarily driven by the presence of the hydroxyl and bromo functional groups on adjacent carbons in a sterically hindered tertiary alcohol structure.

Intramolecular Cyclization (Epoxide Formation)

The most probable low-temperature decomposition pathway is an intramolecular Williamson ether synthesis (cyclization) to form isobutylene oxide. This reaction is base-catalyzed and can even be initiated by the slight basicity of glassware surfaces at elevated temperatures, or autocatalyzed by the generation of basic impurities. The reaction proceeds via an intramolecular SN2 attack of the alkoxide on the carbon bearing the bromine atom.

Elimination Reactions

At higher temperatures, elimination reactions are expected to become more prominent.

-

Dehydrobromination: The elimination of hydrogen bromide (HBr) would lead to the formation of an allylic alcohol, 2-methyl-2-propen-1-ol.

-

Dehydration: The elimination of water would result in the formation of an allylic bromide, 3-bromo-2-methyl-1-propene.

Fragmentation

At significantly higher temperatures, fragmentation of the carbon skeleton is likely to occur, leading to the formation of smaller, volatile molecules such as isobutylene, acetone, and methyl bromide.

The following diagram illustrates the predicted primary decomposition pathways:

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and chromatographic techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile.

Methodology:

-

Calibrate the TGA instrument for temperature and mass using certified standards.

-

Place a 5-10 mg sample of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset temperature of decomposition and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy of decomposition and identify phase transitions.

Methodology:

-

Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Place a 2-5 mg sample of this compound into a hermetically sealed DSC pan.

-

Place the sealed pan in the DSC cell, with an empty sealed pan as a reference.

-

Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a final temperature above its decomposition point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample and reference pans.

-

Record the differential heat flow between the sample and reference as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic events (melting) and exothermic events (decomposition), and integrate the peak areas to quantify the enthalpy changes.

Evolved Gas Analysis (TGA-GC-MS)

Objective: To identify the decomposition products.

Methodology:

-

Couple the outlet of the TGA instrument to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) via a heated transfer line.

-

Perform a TGA experiment as described in section 3.1.

-

As the sample decomposes, the evolved gases are swept from the TGA furnace into the GC-MS.

-

At specific temperatures of interest (e.g., at the peak of a DTG event), inject a sample of the evolved gas onto the GC column.

-

Separate the components of the gas mixture using the GC.

-

Identify the separated components based on their mass spectra obtained from the MS.

The following diagram illustrates a general experimental workflow for the thermal analysis of this compound.

Conclusion

A Technical Guide to 1-Bromo-2-methylpropan-2-ol: Commercial Availability, Purity, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methylpropan-2-ol is a valuable halogenated tertiary alcohol utilized as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its utility is intrinsically linked to its purity, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications. This technical guide provides an in-depth overview of the commercial landscape for this compound, detailing available purity grades from various suppliers. Furthermore, it outlines comprehensive, detailed protocols for the analytical characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, enabling researchers to independently verify purity and identify potential impurities.

Commercial Suppliers and Purity Grades

This compound is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available product typically ranges from 95% to higher grades for more demanding applications. Below is a summary of prominent suppliers and their offered purity levels. It is important to note that while Certificates of Analysis (CoA) provide lot-specific purity data, they are not always publicly accessible. Researchers should always request a lot-specific CoA from the supplier before purchase.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%) and to various grades including Reagent and Pharmaceutical.[1] | 38254-49-8 | C₄H₉BrO | 153.02 |

| CymitQuimica | 95%[2] | 38254-49-8 | C₄H₉BrO | 153.02 |

| Aurum Pharmatech | 98.20%[3] | 38254-49-8 | C₄H₉BrO | 153.02 |

| Sigma-Aldrich (Ambeed, Inc.) | 95% | 38254-49-8 | C₄H₉BrO | 153.02 |

Potential Impurities

The synthesis of this compound, commonly prepared from isobutylene (B52900) oxide and hydrogen bromide, can lead to the formation of several impurities. Awareness of these potential contaminants is crucial for developing robust analytical methods and for interpreting analytical data.

Common potential impurities include:

-

Unreacted Starting Materials: Isobutylene oxide.

-

Solvents: Residual solvents used during synthesis and purification.

-

By-products: Di-brominated species or other isomeric bromo-alcohols.

Experimental Protocols for Purity Determination

Accurate determination of purity is essential for ensuring the quality and reliability of experimental results. The following sections provide detailed, plausible protocols for the analysis of this compound using GC-MS for impurity profiling and qNMR for an accurate purity assay.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. For tertiary alcohols like this compound, care must be taken as they can be prone to dehydration or rearrangement in the hot GC inlet. A lower inlet temperature and a non-polar column are often preferred.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL.

-

-

Instrumental Parameters:

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column to minimize on-column reactions of the tertiary alcohol. |

| Inlet Temperature | 200 °C | A relatively low temperature to prevent thermal degradation of the analyte. |

| Injection Volume | 1 µL | |

| Injection Mode | Split (e.g., 50:1) | To avoid column overloading and ensure sharp peaks. |

| Carrier Gas | Helium | |

| Flow Rate | 1.0 mL/min (constant flow) | |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | To separate volatile impurities from the main analyte. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | |

| Ion Source Temp. | 230 °C | |

| Quadrupole Temp. | 150 °C | |

| Electron Energy | 70 eV | |

| Scan Range | m/z 35 - 300 | To detect the molecular ion and characteristic fragments. |

-

Data Analysis:

-

The purity is estimated by calculating the relative peak area percentage of the main component in the total ion chromatogram (TIC).

-

Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The mass spectrum of tertiary alcohols can be complex, often with a weak or absent molecular ion peak. Look for characteristic fragments resulting from the loss of water ([M-18]) or a methyl group ([M-15]).

-

Absolute Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself. The method relies on comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and weight.

Methodology:

-

Selection of Internal Standard:

-

Choose a high-purity (>99.9%), non-hygroscopic, and stable internal standard with sharp NMR signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene (B86053) are suitable candidates.

-

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound into a clean NMR tube. Record the weight precisely.

-

Accurately weigh approximately 5-10 mg of the chosen internal standard into the same NMR tube. Record the weight precisely.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) to dissolve the sample and standard completely.

-

-

NMR Data Acquisition:

| Parameter | Setting | Rationale |

| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion. |

| Pulse Sequence | Standard 1D proton | |

| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | Crucial for ensuring full relaxation and accurate integration. T₁ can be determined experimentally using an inversion-recovery experiment. A conservative value of 30-60 seconds is often sufficient. |

| Number of Scans | 16 - 64 | To achieve a good signal-to-noise ratio. |

| Acquisition Time | > 3 seconds | To ensure good digital resolution. |

-

Data Processing and Purity Calculation:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

-

Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the singlet corresponding to the two equivalent methyl groups is a good candidate.

-

Calculate the purity using the following formula:

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Visualizing Workflows

Chemical Supply and Quality Control Workflow

The following diagram illustrates a typical workflow from sourcing a chemical like this compound to its use in a research setting, emphasizing the quality control steps.

Caption: Workflow for Procurement and Quality Control.

Analytical Method Selection Logic

The choice of analytical method depends on the specific requirements of the analysis. This diagram outlines the decision-making process.

Caption: Decision Tree for Analytical Method Selection.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of 1-Bromo-2-methylpropan-2-ol with Nucleophiles

Abstract

This compound is a bifunctional organic molecule possessing a primary alkyl bromide and a tertiary alcohol. This unique structural arrangement dictates a reactivity profile that deviates significantly from simple primary alkyl halides. Direct nucleophilic substitution (S(_N)2) is sterically hindered, and the formation of a primary carbocation (S(_N)1) is energetically unfavorable. Instead, its reactivity is dominated by intramolecular processes, specifically neighboring group participation by the hydroxyl group to form a stable epoxide intermediate, 2,2-dimethyloxirane. This guide provides a comprehensive analysis of the reaction mechanisms, predicted outcomes with various nucleophiles, and detailed theoretical experimental protocols.

Introduction

This compound (CAS No: 38254-49-8) presents a compelling case study in organic reactivity.[1][2] While the primary alkyl bromide suggests a predisposition towards S(_N)2 reactions, the presence of a sterically demanding tertiary alcohol moiety on the adjacent carbon atom introduces significant complexity. This guide will elucidate the governing principles of its reactions with nucleophiles, focusing on the pivotal role of intramolecular cyclization.

Mechanistic Analysis of Reactivity

The reactivity of this compound is a classic example of how neighboring functional groups can profoundly influence reaction pathways.

Steric Hindrance to Direct S(_N)2 Reaction

A direct bimolecular nucleophilic substitution (S(_N)2) reaction requires the nucleophile to approach the electrophilic carbon from the backside of the leaving group. In the case of this compound, the two methyl groups and the hydroxyl group on the adjacent carbon create a sterically congested environment that effectively blocks this pathway.

References

Methodological & Application

Application Notes & Protocols: The Role of 1-Bromo-2-methylpropan-2-ol as an Epoxide Precursor for Regioselective Ring-Opening Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols on the use of 1-bromo-2-methylpropan-2-ol as a precursor for the synthesis of 2,2-dimethyloxirane (B32121) (isobutylene oxide). It further details the subsequent, synthetically valuable epoxide ring-opening reactions. The regioselective control of these reactions under acidic and basic conditions, which allows for the synthesis of distinct structural isomers, is a cornerstone of modern synthetic and medicinal chemistry.

Introduction: A Chemically Sound Approach

This compound is a vicinal halohydrin. In the context of epoxide chemistry, its primary role is not as a reagent for opening other epoxides, but as a direct precursor for the synthesis of an epoxide itself: 2,2-dimethyloxirane. This transformation occurs via a robust and high-yielding intramolecular SN2 reaction.

The resulting unsymmetrical epoxide, 2,2-dimethyloxirane, is a highly valuable intermediate. Its three-membered ring is activated by significant ring strain (approximately 13 kcal/mol), making it susceptible to cleavage by a wide array of nucleophiles.[1] The presence of a tertiary and a primary carbon in the epoxide ring allows for precise regiochemical control over the ring-opening reaction, depending on the chosen catalytic conditions (acidic vs. basic). This control is fundamental in directing the synthesis of complex molecules, a critical aspect of drug discovery and development.[2][3]

This application note is divided into two main sections:

-

Part I: Protocol for the synthesis of 2,2-dimethyloxirane from this compound.

-

Part II: Protocols and mechanistic overview of the regioselective ring-opening of 2,2-dimethyloxirane.

Chemical Data Summary

A summary of the physical and chemical properties of the key compounds is presented below.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | IUPAC Name |

| This compound |  | C₄H₉BrO | 153.02 | ~163-165 | This compound |

| 2,2-Dimethyloxirane |  | C₄H₈O | 72.11 | ~50-51 | 2,2-Dimethyloxirane[4] |

Part I: Synthesis of 2,2-Dimethyloxirane from Halohydrin Precursor

The conversion of a halohydrin to an epoxide is a classic example of an intramolecular Williamson ether synthesis. The reaction proceeds via deprotonation of the hydroxyl group by a base, forming an alkoxide. This alkoxide then undergoes a rapid intramolecular SN2 reaction, displacing the adjacent bromide to form the strained three-membered ether ring.

Experimental Protocol 1: Epoxide Formation

Objective: To synthesize 2,2-dimethyloxirane from this compound.

Materials:

-

This compound (1.0 eq)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (1.1 eq)

-

Diethyl ether or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in diethyl ether (approx. 0.5 M concentration).

-

Cool the solution in an ice bath.

-

Slowly add powdered sodium hydroxide to the stirring solution over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by slowly adding deionized water to dissolve the sodium bromide salt formed.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by simple distillation, being careful to collect the low-boiling epoxide product. Caution: 2,2-dimethyloxirane is volatile (b.p. ~50 °C).

Expected Yield: Yields for this type of intramolecular cyclization are typically high, often in the range of 80-95%.

Part II: Regioselective Ring-Opening of 2,2-Dimethyloxirane

The synthetic utility of 2,2-dimethyloxirane lies in its predictable ring-opening behavior. The choice of acidic or basic conditions dictates which of the two ring carbons is attacked by the nucleophile.

A. Acid-Catalyzed Ring-Opening (SN1-like)

Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group. This protonation makes the epoxide significantly more reactive, allowing even weak nucleophiles to open the ring.[5] The C-O bonds are weakened, and the bond to the more substituted (tertiary) carbon elongates, as this carbon can better stabilize the developing partial positive charge.[6] Consequently, the nucleophile preferentially attacks the more substituted carbon . This pathway has significant SN1 character.[5][6]

Experimental Protocol 2: Acid-Catalyzed Methanolysis

Objective: To synthesize 2-methoxy-2-methylpropan-1-ol.

Materials:

-

2,2-Dimethyloxirane (1.0 eq)

-

Methanol (B129727) (CH₃OH, as solvent)

-

Sulfuric acid (H₂SO₄, catalytic amount, e.g., 1-2 mol%)

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethyloxirane in an excess of methanol.

-

Cool the solution in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the stirring solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or GC until the starting epoxide is consumed.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral or slightly basic.

-

Remove the methanol using a rotary evaporator.

-

Add water to the residue and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure. Purify the resulting oil by fractional distillation or column chromatography.

B. Base-Catalyzed Ring-Opening (SN2)

Under basic or neutral conditions, a strong nucleophile directly attacks the epoxide ring.[7] This reaction follows a classic SN2 mechanism. Due to steric hindrance from the two methyl groups on the tertiary carbon, the nucleophile will exclusively attack the less substituted (primary) carbon .[5][8] This "backside" attack results in the inversion of stereochemistry if the carbon were a chiral center.

Experimental Protocol 3: Base-Catalyzed Methanolysis

Objective: To synthesize 1-methoxy-2-methylpropan-2-ol.

Materials:

-

2,2-Dimethyloxirane (1.0 eq)

-

Methanol (CH₃OH, as solvent)

-

Sodium metal (Na) or Sodium methoxide (B1231860) (NaOMe) (catalytic to stoichiometric amounts)

Procedure:

-

Prepare sodium methoxide by carefully dissolving a small piece of sodium metal in anhydrous methanol in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Once the sodium has completely reacted, cool the sodium methoxide solution in an ice bath.

-

Add 2,2-dimethyloxirane dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, neutralize the reaction by adding a mild acid, such as ammonium (B1175870) chloride (NH₄Cl) solution.

-

Remove the bulk of the methanol via rotary evaporation.

-

Add water and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the product by fractional distillation or column chromatography.

Summary of Regioselective Outcomes

The predictable regioselectivity of these reactions is a powerful tool for synthetic chemists.

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Major Product from 2,2-Dimethyloxirane + Methanol |

| Acidic (e.g., H₂SO₄ catalyst) | SN1-like | More substituted (tertiary) carbon | 2-Methoxy-2-methylpropan-1-ol |

| Basic (e.g., NaOMe) | SN2 | Less substituted (primary) carbon | 1-Methoxy-2-methylpropan-2-ol |

Applications in Drug Development

The stereospecific and regioselective nature of epoxide ring-opening reactions makes them indispensable in medicinal chemistry.[3] This transformation allows for the precise installation of key functional groups (e.g., alcohols, ethers, amines, azides) that can interact with biological targets.[1] By starting with a simple epoxide precursor, chemists can generate a diverse library of complex molecules by reacting it with a wide range of nucleophiles under controlled acidic or basic conditions. This strategy is frequently employed in the synthesis of lead compounds and active pharmaceutical ingredients (APIs), where precise control over the three-dimensional arrangement of atoms is critical for biological activity.[3][9]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Showing Compound 2,2-Dimethyloxirane (FDB012831) - FooDB [foodb.ca]

- 5. youtube.com [youtube.com]

- 6. research.vu.nl [research.vu.nl]

- 7. orgosolver.com [orgosolver.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 1-Bromo-2-methylpropan-2-ol as a Precursor for Tertiary Alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methylpropan-2-ol is a bifunctional molecule containing both a tertiary alcohol and a primary bromide. The presence of the acidic hydroxyl group precludes the direct formation of an organometallic reagent, a common pathway for the synthesis of more complex tertiary alcohols. Direct reaction with a strong base or nucleophile would result in an acid-base reaction rather than a carbon-carbon bond formation.[1][2] To utilize this compound as a precursor for the synthesis of more substituted tertiary alcohols, a protection-reaction-deprotection strategy is necessary.[2][3]

This application note outlines a robust three-step process for the synthesis of a more complex tertiary alcohol, using this compound as the starting material. The methodology involves:

-

Protection of the tertiary alcohol: The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under the conditions required for organometallic reagent formation and reaction.[1][4]

-

Formation of a Grignard reagent and subsequent reaction with an electrophile: The protected bromohydrin is converted into a Grignard reagent, which then reacts with a ketone (in this case, acetone) to form a new carbon-carbon bond and a protected di-tertiary alcohol.[5][6]

-

Deprotection of the alcohol: The silyl (B83357) ether protecting group is removed under mild acidic conditions to yield the final tertiary alcohol product.[7][8]

This synthetic route provides a versatile method for the elaboration of the this compound scaffold, enabling the synthesis of a variety of complex tertiary alcohols relevant to pharmaceutical and materials science research.

Overall Synthetic Scheme

Caption: Overall synthetic pathway for the preparation of a tertiary alcohol from this compound.

Data Presentation

Table 1: Summary of Reaction Steps and Typical Yields

| Step | Reaction | Key Reagents | Solvent | Typical Reaction Time | Typical Yield (%) |

| 1 | Protection | TBDMSCl, Imidazole | DMF | 12-24 hours | 85-95 |

| 2 & 3 | Grignard Formation & Addition | Mg, Acetone | THF | 2-4 hours | 70-85 |

| 4 | Deprotection | 1M HCl | Methanol (B129727) | 0.5-2 hours | 90-98 |

Yields are representative and can vary based on reaction scale and purity of reagents.

Experimental Protocols

Protocol 1: Protection of this compound

This protocol describes the protection of the tertiary hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

-

This compound (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)[9]

-

Imidazole (2.5 eq)[10]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and imidazole in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TBDMSCl to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-